molecular formula C10H12BrNO B14815765 3-Bromo-4-cyclopropoxy-N-methylaniline

3-Bromo-4-cyclopropoxy-N-methylaniline

Cat. No.: B14815765
M. Wt: 242.11 g/mol
InChI Key: NOGWZQWMQCRXOZ-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropoxy-N-methylaniline is an organic compound with a complex structure that includes a bromine atom, a cyclopropoxy group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxy-N-methylaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-cyclopropoxyaniline, followed by N-methylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The N-methylation step can be achieved using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxy-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Azides, nitriles, or other substituted derivatives.

Scientific Research Applications

3-Bromo-4-cyclopropoxy-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropoxy group can enhance the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylaniline: Similar structure but lacks the cyclopropoxy group.

    4-Cyclopropoxy-N-methylaniline: Similar structure but lacks the bromine atom.

    3-Bromo-4-cyclopropoxyaniline: Similar structure but lacks the N-methyl group.

Uniqueness

3-Bromo-4-cyclopropoxy-N-methylaniline is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C10H12BrNO/c1-12-7-2-5-10(9(11)6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

NOGWZQWMQCRXOZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC2CC2)Br

Origin of Product

United States

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